![molecular formula C10H13N5OS2 B5611899 N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-[(1-methyl-1H-imidazol-2-yl)thio]acetamide](/img/structure/B5611899.png)
N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-[(1-methyl-1H-imidazol-2-yl)thio]acetamide
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Overview
Description
Synthesis Analysis
The synthesis of N-(5-Ethyl-1,3,4-thiadiazol-2-yl)-2-[(1-methyl-1H-imidazol-2-yl)thio]acetamide and related derivatives typically involves condensation reactions promoted by carbodiimide condensation catalysis. This method is convenient and allows for the preparation of a variety of thiadiazole derivatives in a relatively straightforward manner. The process often starts with the formation of intermediate compounds like 5-(2-chlorophenyl)-1,3,4-thiadiazol-2-amine, which can be further reacted to obtain the final product (Yu et al., 2014).
Molecular Structure Analysis
The molecular structure of thiadiazole derivatives is often confirmed using various spectroscopic techniques such as IR, 1H NMR, and elemental analyses. For certain intermediates, single-crystal X-ray diffraction has been used to elucidate the structure definitively, providing insights into the compound's conformation and the spatial arrangement of its atoms (Yu et al., 2014).
properties
IUPAC Name |
N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-(1-methylimidazol-2-yl)sulfanylacetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N5OS2/c1-3-8-13-14-9(18-8)12-7(16)6-17-10-11-4-5-15(10)2/h4-5H,3,6H2,1-2H3,(H,12,14,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GCLRSLVNKRPESK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN=C(S1)NC(=O)CSC2=NC=CN2C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N5OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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